3-Cycloheptyl-2-methylpropanoic Acid: Structural Dynamics, Physical Properties, and Synthetic Applications in Drug Discovery
3-Cycloheptyl-2-methylpropanoic Acid: Structural Dynamics, Physical Properties, and Synthetic Applications in Drug Discovery
Executive Summary
In modern rational drug design, the strategic incorporation of aliphatic, sterically hindered building blocks is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Cycloheptyl-2-methylpropanoic acid (CAS: 1520503-31-4) has emerged as a highly valuable intermediate in pharmaceutical synthesis. Characterized by a flexible, lipophilic cycloheptyl ring and an alpha-chiral center, this aliphatic carboxylic acid is specifically utilized to probe and occupy deep hydrophobic pockets in target proteins, most notably in the development of deubiquitinating enzyme (USP19) inhibitors[1].
This technical whitepaper provides an in-depth analysis of the structural dynamics, physical properties, and validated synthetic protocols associated with 3-Cycloheptyl-2-methylpropanoic acid (3-CHMPA), serving as a comprehensive guide for researchers and drug development professionals.
Chemical Structure and Stereochemical Causality
The molecular architecture of 3-CHMPA (C11H20O2)[2] is defined by three distinct functional domains, each contributing a specific causality to its behavior in both synthetic environments and biological systems:
-
The Cycloheptyl Ring: Unlike rigid aromatic systems, the seven-membered cycloheptyl ring adopts multiple puckered conformations (e.g., twist-chair). This flexibility allows the moiety to dynamically mold into complex, non-planar hydrophobic pockets of target proteins, maximizing Van der Waals interactions and significantly driving up the lipophilicity (LogP) of the final drug molecule.
-
The Alpha-Methyl Group (C2 Stereocenter): The introduction of a methyl group at the alpha position relative to the carboxylic acid creates a chiral center, yielding both (2R) and (2S) enantiomers (e.g., CAS 2248173-30-8 for the 2R enantiomer)[2]. Functionally, this methyl group acts as a steric constraint. When 3-CHMPA is coupled to an amine, the alpha-methyl restricts the rotational degrees of freedom around the newly formed amide bond. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity.
-
The Carboxylic Acid: Serving as the primary reactive handle, the terminal carboxyl group enables standard peptide-like coupling chemistries, allowing for rapid diversification of chemical libraries.
Structural domains of 3-CHMPA and their specific functional roles.
Physical and Chemical Properties
Understanding the physical properties of 3-CHMPA is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. Below is a summary of its core quantitative data.
| Property | Value | Source / Methodology |
| Chemical Name | 3-Cycloheptyl-2-methylpropanoic acid | IUPAC Nomenclature |
| CAS Registry Number | 1520503-31-4 | Commercial Standard |
| Molecular Formula | C11H20O2 | Elemental Analysis[2] |
| Molecular Weight | 184.28 g/mol | Calculated[2] |
| Topological Polar Surface Area (TPSA) | 37.30 Ų | Predicted (Standard for -COOH) |
| LogP (Octanol/Water) | ~ 3.4 - 3.8 | In silico prediction |
| pKa | ~ 4.8 | Predicted (Aliphatic carboxylic acid) |
Causality of Physical Properties: The high LogP and low TPSA indicate that 3-CHMPA is highly hydrophobic. Consequently, it exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents (e.g., DCM, DMF, DMSO) and non-polar solvents. The pKa of ~4.8 dictates that the acid will be fully protonated and highly lipophilic at acidic pH, which is a critical parameter to consider during aqueous workups (requiring basic conditions like NaHCO3 to pull the unreacted acid into the aqueous layer as a salt).
Applications in Targeted Therapeutics: USP19 Inhibition
3-CHMPA has been explicitly utilized in the synthesis of pharmaceutical compounds designed to inhibit Ubiquitin-Specific Protease 19 (USP19)[1]. USP19 is a deubiquitinating enzyme implicated in severe pathological conditions, including neoplastic diseases (cancer), muscle atrophy disorders (cachexia and sarcopenia), and neurodegenerative diseases[1].
Mechanistic Rationale: In the development of USP19 inhibitors, the 3-CHMPA moiety is often coupled to a piperidine or pyrimidine core[1]. The cycloheptyl ring is strategically chosen over smaller rings (like cyclobutyl or cyclopentyl) to maximize the occupation of a specific, voluminous hydrophobic pocket within the USP19 active or allosteric site. The alpha-methyl group ensures the cycloheptyl tail is locked into the correct vector, preventing steric clashes with the enzyme's binding channel.
Synthetic Utility and Experimental Protocols
The most common application of 3-CHMPA is its conversion into an amide via coupling with a primary or secondary amine. Because the alpha-position is sterically hindered and contains a chiral center, the choice of coupling reagents must balance high reactivity with the suppression of racemization.
Protocol: HBTU-Mediated Amide Coupling of 3-CHMPA
Causality of Experimental Choices:
-
HBTU: Acts as a potent uronium-based coupling agent. It converts the carboxylic acid into an active HOBt-ester intermediate. This lowers the activation energy for nucleophilic attack while minimizing the lifespan of the activated species, thereby reducing the risk of alpha-proton abstraction and subsequent racemization.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid (pKa ~4.8) to facilitate HBTU attack and neutralizes any amine salts. Its steric bulk ensures it does not compete with the target amine for the active ester.
-
Self-Validation: The protocol utilizes LC-MS for real-time kinetic monitoring and Prep-HPLC for final isolation, ensuring the system validates both the identity and purity of the product before downstream biological assays[1].
Standard amide coupling workflow utilizing 3-CHMPA, HBTU, and DIPEA.
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (e.g., 0.181 mmol) and (R,S)-3-cycloheptyl-2-methylpropanoic acid (0.05 g, 0.271 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 3.0 mL)[1].
-
Base Addition: Inject DIPEA (0.13 mL, 0.724 mmol, 4.0 eq) into the solution[1]. Critical Step: The excess base is required to fully neutralize the system and drive the formation of the carboxylate anion.
-
Activation: Add HBTU (0.103 g, 0.271 mmol, 1.5 eq) in a single portion[1].
-
Reaction Monitoring: Stir the reaction mixture continuously at room temperature. Monitor the disappearance of the starting amine via LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (Prep-HPLC) under basic conditions to yield the pure target compound[1].
Conclusion
3-Cycloheptyl-2-methylpropanoic acid is a sophisticated structural building block that offers medicinal chemists precise control over the lipophilicity and conformational geometry of lead compounds. By understanding the causality behind its physical properties and employing rigorously validated coupling protocols, researchers can effectively leverage 3-CHMPA to target complex biological pathways, such as USP19 inhibition, advancing the frontier of targeted therapeutics.
References
-
Title: 1520503-31-4 | 3-Cycloheptyl-2-methylpropanoic acid Properties Source: Chemikart URL: [Link]
-
Title: CAS No. 2248173-30-8 | (2R)-3-Cycloheptyl-2-methylpropanoic acid Source: ChemSrc URL: [Link]
- Title: WO2018020242A1 - Pharmaceutical compounds Source: Google Patents URL
